molecular formula C10H9ClN2 B2480740 1-(Chloromethyl)-4-phenylimidazole CAS No. 1260650-33-6

1-(Chloromethyl)-4-phenylimidazole

Cat. No.: B2480740
CAS No.: 1260650-33-6
M. Wt: 192.65
InChI Key: BVWKEVTZKNYUKG-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-phenylimidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloromethyl group attached to the imidazole ring, which is further substituted with a phenyl group. The structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. As an alkylating agent, a chloromethyl compound could transfer its methyl group to other molecules .

Safety and Hazards

Chloromethyl compounds can be hazardous. They may cause severe skin burns and eye damage, and can be toxic if inhaled .

Future Directions

The future directions for a compound like “1-(Chloromethyl)-4-phenylimidazole” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on improving its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

Preparation Methods

The synthesis of 1-(Chloromethyl)-4-phenylimidazole can be achieved through several methods. One common synthetic route involves the chloromethylation of 4-phenylimidazole. This process typically uses chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial production methods often involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

1-(Chloromethyl)-4-phenylimidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(Chloromethyl)-4-phenylimidazole can be compared with other similar compounds, such as:

    1-(Chloromethyl)-2-phenylimidazole: Similar structure but with the phenyl group in a different position, leading to different reactivity and applications.

    1-(Bromomethyl)-4-phenylimidazole: Bromine instead of chlorine, which can affect the compound’s reactivity and the types of reactions it undergoes.

    4-Phenylimidazole: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile intermediate in various chemical processes .

Properties

IUPAC Name

1-(chloromethyl)-4-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-7-13-6-10(12-8-13)9-4-2-1-3-5-9/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWKEVTZKNYUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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